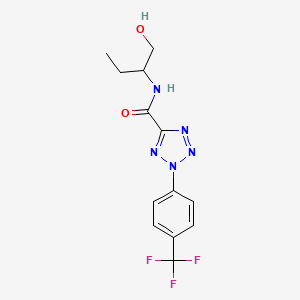

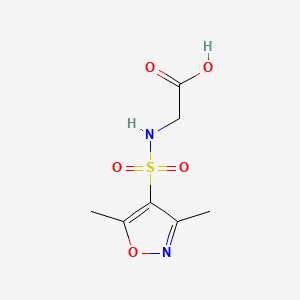

N-(1-hydroxybutan-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

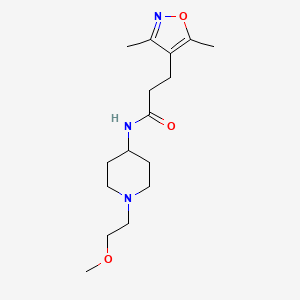

N-(1-hydroxybutan-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, also known as TAK-915, is a novel small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. TAK-915 is a highly selective inhibitor of the phosphodiesterase 4D enzyme (PDE4D), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) signaling pathways in the brain.

Scientific Research Applications

Synthesis and Derivative Formation

The molecule of interest is a part of the broader family of tetrazole-containing derivatives, which are synthesized by leveraging the reactivity of specific functional groups to create diverse compounds. For example, the synthesis of tetrazole derivatives from 4-amino-3-phenylbutanoic acid demonstrates the potential for creating compounds with various applications, including medicinal chemistry and material science (Putis, Shuvalova, & Ostrovskii, 2008). This method showcases the versatility of tetrazole chemistry in generating compounds that could be structurally related or have similar reactive capabilities.

Medicinal Chemistry and Biological Activities

Tetrazole derivatives exhibit a wide range of biological activities, making them valuable in the development of new pharmaceuticals. For instance, the design and synthesis of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides reveal the potential for discovering novel compounds with significant biological activities (Donohue et al., 2002). These compounds have been found to possess toxicity against C. elegans, indicating their potential as lead compounds for further drug development.

Material Science Applications

The synthesis of unsymmetrical imidazolium salts, such as 1-Adamantyl-3-mesityl-4,5-dimethylimidazolium Tetrafluoroborate, demonstrates the utility of tetrazole derivatives in material science, particularly in the creation of new ionic liquids (Fürstner, Alcarazo, César, & Krause, 2008). These compounds have potential applications in green chemistry, catalysis, and electrochemical devices due to their unique properties.

Advanced Synthesis Techniques

The application of advanced synthesis techniques, such as microwave-assisted synthesis, to the creation of tetrazolyl pyrazole amides illustrates the modern approaches to accelerating chemical reactions, leading to more efficient and environmentally friendly synthesis methods (Hu, Wang, Zhou, & Xu, 2011). These techniques can significantly reduce reaction times and improve yield, which is crucial for the scalable production of pharmaceuticals and materials.

properties

IUPAC Name |

N-(1-hydroxybutan-2-yl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N5O2/c1-2-9(7-22)17-12(23)11-18-20-21(19-11)10-5-3-8(4-6-10)13(14,15)16/h3-6,9,22H,2,7H2,1H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWCXJTUEDTWEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C1=NN(N=N1)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-hydroxybutan-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N8-[(2H-1,3-benzodioxol-5-yl)methyl]-5-oxo-N3-[(oxolan-2-yl)methyl]-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2742979.png)

![methyl 4-[(3E)-3-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B2742986.png)

![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-7-(2-chlorobenzyl)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2742991.png)

![N1-(4-nitrophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2742994.png)

![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2742996.png)